molecular formula C12H20N2O B7515627 2-Cyclopent-2-en-1-yl-1-(4-methylpiperazin-1-yl)ethanone

2-Cyclopent-2-en-1-yl-1-(4-methylpiperazin-1-yl)ethanone

Cat. No. B7515627
M. Wt: 208.30 g/mol
InChI Key: JLLUOVVSJLTOFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopent-2-en-1-yl-1-(4-methylpiperazin-1-yl)ethanone, also known as CPME, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-Cyclopent-2-en-1-yl-1-(4-methylpiperazin-1-yl)ethanone is not fully understood, but it is believed to act through multiple pathways. In cancer research, this compound has been shown to inhibit the activity of protein kinases, which are involved in cell growth and division. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and increase the activity of antioxidant enzymes. In neurological disorder research, this compound has been shown to protect against oxidative stress and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit the growth of cancer cells. In inflammation research, this compound has been shown to reduce oxidative stress and inflammation. In neurological disorder research, this compound has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

2-Cyclopent-2-en-1-yl-1-(4-methylpiperazin-1-yl)ethanone has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potential therapeutic properties. However, this compound also has limitations, including its limited solubility in aqueous solutions and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for 2-Cyclopent-2-en-1-yl-1-(4-methylpiperazin-1-yl)ethanone research, including investigating its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Future research could also focus on optimizing the synthesis method for this compound and developing new derivatives with improved properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

2-Cyclopent-2-en-1-yl-1-(4-methylpiperazin-1-yl)ethanone can be synthesized through a multistep process involving the reaction of cyclopentadiene with maleic anhydride to produce cyclopent-2-en-1-one. The resulting compound is then reacted with 4-methylpiperazine in the presence of a reducing agent to produce this compound.

Scientific Research Applications

2-Cyclopent-2-en-1-yl-1-(4-methylpiperazin-1-yl)ethanone has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress. In neurological disorder research, this compound has been shown to have neuroprotective effects.

properties

IUPAC Name

2-cyclopent-2-en-1-yl-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-13-6-8-14(9-7-13)12(15)10-11-4-2-3-5-11/h2,4,11H,3,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLUOVVSJLTOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CC2CCC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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